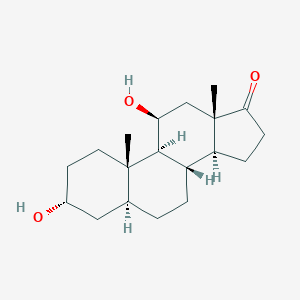
Cerium(IV)-trifluormethansulfonat
Übersicht
Beschreibung
Cerium(IV) trifluoromethanesulfonate is an inorganic compound with the chemical formula Ce(CF3SO3)4. It is a white solid that is highly soluble in water and is known for its strong oxidizing properties. This compound is widely used in organic synthesis as a catalyst and an oxidizing agent.
Wissenschaftliche Forschungsanwendungen
Cerium(IV) trifluoromethanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Cerium(IV) trifluoromethanesulfonate, also known as Cerium triflate, is primarily used as a strong oxidizing agent . Its primary targets are organic compounds, particularly benzyl alcohols and alkylbenzenes .
Mode of Action
Cerium(IV) trifluoromethanesulfonate interacts with its targets through oxidation reactions . It facilitates the oxidation of benzyl alcohols and alkylbenzenes, converting them into aryl aldehydes and aryl ketones respectively .
Result of Action
The primary result of Cerium(IV) trifluoromethanesulfonate’s action is the oxidation of benzyl alcohols and alkylbenzenes . This leads to the formation of aryl aldehydes and aryl ketones, which are important compounds in various chemical and pharmaceutical industries .
Action Environment
It has good thermal stability and chemical stability, even at high temperatures . The compound is typically prepared by reacting cerium(IV) carbonate with trifluoromethanesulfonic acid, a process that usually takes place at room temperature under inert gas to avoid reaction with moisture and oxygen .
In terms of safety, Cerium(IV) trifluoromethanesulfonate is a toxic substance that can cause harm to humans and the environment . It should be handled with appropriate safety measures, including wearing protective gloves, eye protection, and respiratory protection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(IV) trifluoromethanesulfonate can be synthesized by reacting cerium(IV) carbonate with trifluoromethanesulfonic acid. The reaction typically occurs at room temperature and must be conducted under an inert atmosphere to prevent the compound from reacting with moisture and oxygen .
Industrial Production Methods: In industrial settings, the production of cerium(IV) trifluoromethanesulfonate follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified and packaged under an inert atmosphere to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Cerium(IV) trifluoromethanesulfonate is primarily known for its role as a strong oxidizing agent. It is involved in various types of reactions, including:
Oxidation: It oxidizes benzyl alcohols and alkylbenzenes to aryl aldehydes and aryl ketones, respectively.
Deprotection: It acts as a catalyst for the high-yield deprotection of tert-butyldimethylsilyl ethers.
Common Reagents and Conditions: The compound is often used in conjunction with other reagents such as trifluoromethanesulfonic acid and cerium(IV) carbonate. The reactions are typically carried out at room temperature under an inert atmosphere to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include aryl aldehydes, aryl ketones, and deprotected alcohols .
Vergleich Mit ähnlichen Verbindungen
- Cerium(IV) sulfate
- Cerium(IV) oxide
- Cerium(IV) fluoride
- Cerium(IV) nitrate
Comparison: Cerium(IV) trifluoromethanesulfonate is unique among these compounds due to its high solubility in water and its strong oxidizing ability. Unlike cerium(IV) sulfate and cerium(IV) oxide, which are less soluble, cerium(IV) trifluoromethanesulfonate can be used in aqueous solutions, making it more versatile in various chemical reactions .
Eigenschaften
IUPAC Name |
cerium(4+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CHF3O3S.Ce/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7);/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAJTISDHIASIP-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4CeF12O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432135 | |
| Record name | Cerium(IV) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107792-63-2 | |
| Record name | Cerium(IV) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerium(IV) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)



![[5-(aminomethyl)furan-3-yl]methanol](/img/structure/B47787.png)


